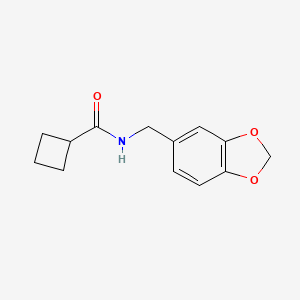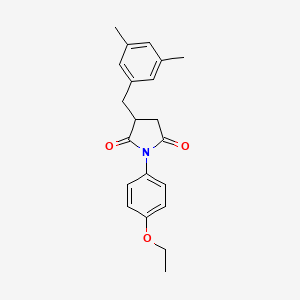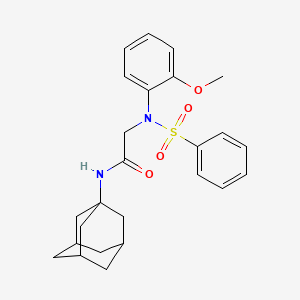![molecular formula C17H27N3O3S B5182061 N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5182061.png)
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely expressed in the brain, heart, and other tissues. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and cancer.
Wirkmechanismus
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that is released in response to cellular stress and injury. Adenosine activates the A1 receptor, which inhibits the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. By blocking the A1 receptor, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide increases the release of these neurotransmitters, which can improve motor function, reduce seizure activity, and inhibit the growth of cancer cells.
Biochemical and physiological effects:
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In animal models, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to increase the release of dopamine, acetylcholine, and glutamate in the brain. N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has also been shown to reduce the expression of inflammatory cytokines and increase the expression of neuroprotective factors. In addition, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to increase the heart rate and blood pressure in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Finally, further studies are needed to better understand the long-term effects of N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide on physiological processes and to optimize its pharmacological properties for clinical use.
Synthesemethoden
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide can be synthesized using a multistep process starting from 3-nitrobenzoic acid. The first step involves the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid using a reducing agent such as iron powder. The 3-aminobenzoic acid is then reacted with piperidine and sulfur dioxide to form 3-(1-piperidinylsulfonyl)benzoic acid. The final step involves the reaction of 3-(1-piperidinylsulfonyl)benzoic acid with N,N-dimethylpropylamine to form N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models. In epilepsy, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to reduce seizure activity and increase the seizure threshold in animal models. In cancer, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-19(2)11-7-10-18-17(21)15-8-6-9-16(14-15)24(22,23)20-12-4-3-5-13-20/h6,8-9,14H,3-5,7,10-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSSIENSOYVDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-3-(piperidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isopropyl-N'-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5181999.png)
![5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine](/img/structure/B5182016.png)
![methyl 2-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5182024.png)
![4-methoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5182032.png)
![N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5182039.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B5182051.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5182065.png)

![2-[(2-furylmethyl)amino]-2-oxoethyl {[9-(2-phenylethyl)-9H-carbazol-2-yl]thio}acetate](/img/structure/B5182079.png)
![N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide](/img/structure/B5182086.png)

![3-(3,4-dimethoxyphenyl)-5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5182093.png)